

## A Comparative Guide: Tersolisib vs. Alpelisib in PIK3CA-Mutant Cancers

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cancers harboring PIK3CA mutations is evolving. Alpelisib (Piqray®), an approved  $\alpha$ -selective PI3K inhibitor, has demonstrated clinical benefit but is associated with notable toxicities.[1][2] A new generation of mutant-selective inhibitors, such as **tersolisib** (formerly STX-478), is emerging with the potential for improved safety and efficacy.[3][4][5] This guide provides an objective comparison of **tersolisib** and alpelisib, summarizing available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

### **Mechanism of Action: A Tale of Two Selectivities**

Both **tersolisib** and alpelisib target the p110 $\alpha$  catalytic subunit of phosphatidylinositol 3-kinase (PI3K $\alpha$ ), which is encoded by the PIK3CA gene.[5][6] However, their inhibitory mechanisms differ significantly.

Alpelisib is an  $\alpha$ -selective PI3K inhibitor, meaning it predominantly targets the alpha isoform of PI3K over other isoforms ( $\beta$ ,  $\gamma$ ,  $\delta$ ).[1][7] This selectivity was an improvement over earlier pan-PI3K inhibitors, which had dose-limiting toxicities.[1]

**Tersolisib**, on the other hand, is a mutant-selective allosteric inhibitor.[4][5][8] It is designed to specifically target PI3K $\alpha$  proteins that harbor activating mutations, while sparing the wild-type (non-mutated) protein.[3] This approach aims to reduce the on-target toxicities associated with



inhibiting wild-type PI3K $\alpha$ , which plays a crucial role in normal physiological processes like glucose metabolism.[2]

## Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head clinical trial data for **tersolisib** and alpelisib is not yet available, as **tersolisib** is still under clinical investigation. However, preclinical studies and early clinical data for **tersolisib** allow for a preliminary comparison with the established profile of alpelisib.

### **Efficacy**

Alpelisib, in combination with fulvestrant, has demonstrated significant efficacy in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer. The pivotal SOLAR-1 Phase III trial showed a median progression-free survival (PFS) of 11.0 months with alpelisib plus fulvestrant, compared to 5.7 months with placebo plus fulvestrant.[9][10][11] The objective response rate (ORR) was also significantly higher in the alpelisib arm (35.7% vs. 16.2%).[9]

**Tersolisib** has shown promising preclinical activity. In xenograft models of various cancers with PIK3CA mutations, **tersolisib** demonstrated robust and durable tumor regression.[4][8] Early clinical data from the Phase 1/2 PIKALO-1 trial of **tersolisib** monotherapy in heavily pretreated patients with solid tumors, including breast cancer, showed a 23% ORR in 22 breast cancer patients.[3]

### **Safety and Tolerability**

A key differentiator between the two drugs is their potential safety profile.

Alpelisib is associated with a high incidence of hyperglycemia, a direct consequence of inhibiting wild-type PI3Kα.[2] In the SOLAR-1 trial, grade 3/4 hyperglycemia occurred in 36.6% of patients receiving alpelisib.[9] Other common adverse events include rash and diarrhea.[12] [13]

**Tersolisib** is designed to minimize hyperglycemia by sparing wild-type PI3Kα.[3][4] Preclinical studies have supported this hypothesis. In vitro, **tersolisib**-treated adipocytes showed a 50% decrease in the inhibition of glucose uptake compared to alpelisib.[4] In vivo mouse studies



also indicated that **tersolisib** did not cause significant changes in blood glucose levels, unlike alpelisib.[4]

### **Data Summary Tables**

Table 1: Comparative Efficacy Data

Parameter	Tersolisib	Alpelisib
Indication	Investigational for PIK3CA- mutant solid tumors	Approved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer (in combination with fulvestrant) [14][15]
Pivotal Trial	PIKALO-1 (Phase 1/2), PIKALO-2 (Phase 3, upcoming)[3]	SOLAR-1 (Phase 3)[1]
Progression-Free Survival (PFS)	Data not yet mature	11.0 months (vs. 5.7 months with placebo + fulvestrant)[9] [10][11]
Objective Response Rate (ORR)	23% (monotherapy in pretreated breast cancer patients)[3]	35.7% (in combination with fulvestrant)[9]

Table 2: Comparative Safety Data

Adverse Event (Grade 3/4)	Tersolisib (Expected Profile)	Alpelisib (SOLAR-1 Trial) [9]
Hyperglycemia	Expected to be significantly lower due to wild-type sparing mechanism[2][4]	36.6%
Rash	Data not yet available	9.9% (all grades were common)[12]
Diarrhea	Data not yet available	6.7%



## Experimental Protocols Alpelisib: SOLAR-1 Phase III Clinical Trial

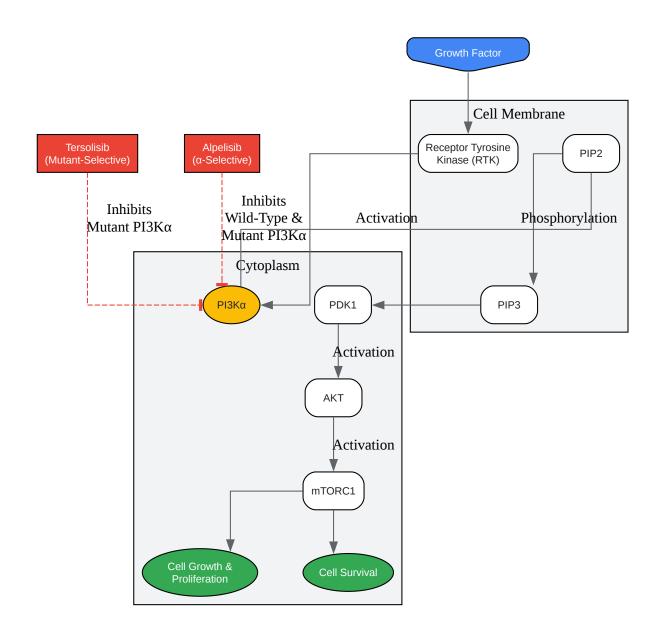
- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[1]
- Patient Population: Men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer whose disease had progressed on or after an aromatase inhibitorbased therapy. Patients were enrolled into two cohorts based on the PIK3CA mutation status of their tumor tissue.[1]
- Intervention: Patients in the PIK3CA-mutant cohort were randomized in a 1:1 ratio to receive either alpelisib (300 mg daily) plus fulvestrant (500 mg every 28 days and on day 15 of the first cycle) or placebo plus fulvestrant.[9]
- Primary Endpoint: Progression-free survival in the PIK3CA-mutant cohort.[10]
- PIK3CA Mutation Analysis: Tumor tissue was centrally tested for 11 common PIK3CA mutations using a polymerase chain reaction (PCR)-based assay.[10]

### **Tersolisib: Preclinical Xenograft Model Study**

- Animal Model: Female BALB/c nude mice were used for the CAL-33 (head and neck squamous cell carcinoma with a PIK3CA H1047R mutation) xenograft model.[4][8]
- Intervention: Tersolisib was administered orally once daily for 28 days at doses of 30 mg/kg and 100 mg/kg.[8]
- Primary Outcome: Tumor volume was measured to assess the anti-tumor activity of tersolisib.[8]
- Results: **Tersolisib** showed a dose-dependent reduction in tumor volume.[8]

# Visualizations Signaling Pathway





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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

## **Experimental Workflow**





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Caption: Preclinical xenograft model workflow for testing PI3K inhibitors.

#### **Future Directions and Conclusion**

Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer. However, its associated toxicities, particularly hyperglycemia, present a clinical challenge. **Tersolisib**, with its mutant-selective mechanism, holds the promise of a wider therapeutic window by potentially mitigating these on-target side effects.

The ongoing and planned clinical trials for **tersolisib**, such as PIKALO-2, will be crucial in determining if its theoretical advantages in selectivity translate into a superior clinical profile compared to alpelisib.[3] Researchers and clinicians eagerly await these results, which could further refine the treatment paradigm for patients with PIK3CA-mutant cancers.

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